molecular formula C14H20FN B13207117 3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine

3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine

Cat. No.: B13207117
M. Wt: 221.31 g/mol
InChI Key: JTKNCYBWFXVMKE-UHFFFAOYSA-N
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Description

3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine is a pyrrolidine-based compound featuring a five-membered cyclic amine core with two ethyl groups at the 3-position and a 4-fluorophenyl substituent at the 4-position. The pyrrolidine scaffold is widely utilized in medicinal chemistry due to its conformational flexibility, which enhances binding to biological targets, and its ability to modulate physicochemical properties such as solubility and metabolic stability . The diethyl substituents at the 3-position contribute steric bulk, which may influence stereoelectronic interactions and selectivity in pharmacological applications.

Properties

Molecular Formula

C14H20FN

Molecular Weight

221.31 g/mol

IUPAC Name

3,3-diethyl-4-(4-fluorophenyl)pyrrolidine

InChI

InChI=1S/C14H20FN/c1-3-14(4-2)10-16-9-13(14)11-5-7-12(15)8-6-11/h5-8,13,16H,3-4,9-10H2,1-2H3

InChI Key

JTKNCYBWFXVMKE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCC1C2=CC=C(C=C2)F)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine typically involves the reaction of 4-fluorobenzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Diethyl-4-(2-fluorophenyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring with diethyl and 2-fluorophenyl substitutions. It has a molecular formula of C14H20FNC_{14}H_{20}FN and a molecular weight of 221.31 g/mol. The presence of a fluorinated aromatic group makes it valuable in medicinal chemistry, enhancing biological activity and influencing pharmacokinetics.

Potential Applications in Medicinal Chemistry
3,3-Diethyl-4-(2-fluorophenyl)pyrrolidine is researched for its potential use in drug discovery, owing to its structural features that could provide desirable pharmacological properties. Studies suggest it can modulate receptor activity due to its interactions with biological targets. The fluorinated aromatic group enhances lipophilicity and binding affinity, impacting its pharmacokinetic properties and therapeutic efficacy.

Reactivity and Synthesis
Several synthetic routes can produce 3,3-Diethyl-4-(2-fluorophenyl)pyrrolidine. Common solvents for these reactions include dichloromethane and tetrahydrofuran, with catalysts like palladium on carbon or Lewis acids facilitating the processes. Carbon-carbon and carbon-heteroatom bond-forming reactions are crucial in synthesizing organic compounds .

Comparison with Similar Compounds
3,3-Diethyl-4-(2-fluorophenyl)pyrrolidine can be compared to related compounds to highlight its unique properties:

  • 3,3-Diethyl-4-phenylpyrrolidine: Lacks a fluorine atom, potentially leading to different biological activities.
  • 3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine: Has a fluorine atom in the para position, which alters the interaction dynamics with receptors.
  • 3,3-Diethyl-4-(2-chlorophenyl)pyrrolidine: Features chlorine instead of fluorine, resulting in different electronic and steric effects.

Mechanism of Action

The mechanism of action of 3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances the compound’s ability to bind to target proteins, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and chemical properties of 3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine can be contextualized by comparing it to structurally related pyrrolidine derivatives:

Compound Name Substituents Key Findings Reference
(S)-2-(4-fluorophenyl)pyrrolidine 4-Fluorophenyl at 2-position Chiral center at C2; potential stereochemical impact on receptor binding.
3,3,4,4-Tetrafluoropyrrolidine (29) Fluorine at 3,4-positions Similar potency to lead compound 4; fluorination enhances metabolic stability.
2,5-Dimethylpyrrolidine (30) Methyl at 2,5-positions Retains potency, but cis/trans isomerism complicates synthesis and purity.
D-Proline derivative (31) Carboxylic acid at C2 9-fold drop in potency vs. compound 4; highlights importance of substituent position.
Benzenesulfonylpyrrolidine-thiazole (95c) 4-Fluorophenyl-acrylonitrile moiety IC50 = 49.78 μM (MCF-7 cells); fluorophenyl enhances anticancer activity.

Key Observations :

  • Substituent Position : The 4-fluorophenyl group at the 4-position in 3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine may confer stronger receptor affinity compared to 2-position analogs (e.g., (S)-2-(4-fluorophenyl)pyrrolidine) due to reduced steric clash with adjacent groups .
  • Fluorination : Fluorine atoms (as in compound 29) improve metabolic stability and electron-deficient aromatic interactions, but excessive fluorination (e.g., 3,3,4,4-tetrafluoro) may reduce conformational flexibility .
  • Steric Effects : The diethyl groups in 3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine likely enhance selectivity by preventing off-target binding, contrasting with smaller methyl groups (compound 30) or polar proline derivatives (compound 31) .

Biological Activity

3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine is a compound of increasing interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18FN
  • Molecular Weight : 221.29 g/mol
  • IUPAC Name : 3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine
  • Canonical SMILES : CC(C)C1(CCN(C1)C(=C)C2=CC=C(C=C2)F)C

The biological activity of 3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine is primarily attributed to its interaction with various molecular targets within biological systems. The pyrrolidine ring structure allows for flexibility in binding to enzymes and receptors, potentially leading to modulation of their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be critical in treating diseases such as diabetes and cancer.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.

Biological Activities

Research has highlighted several significant biological activities associated with 3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine:

  • Antimicrobial Activity : Studies indicate that pyrrolidine derivatives exhibit antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that this compound could inhibit tumor growth in certain cancer cell lines.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in autoimmune conditions.

Comparative Analysis with Related Compounds

To understand the unique properties of 3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine, it is essential to compare it with other pyrrolidine derivatives:

Compound NameBiological ActivityIC50 (µM)Reference
3,3-Diethyl-4-(4-fluorophenyl)pyrrolidineAntimicrobial, AnticancerTBDCurrent Study
Pyrrolidine Derivative AEnzyme Inhibition50Frontiers
Pyrrolidine Derivative BAnticancer30PMC
Pyrrolidine Derivative CAnti-inflammatory15ResearchGate

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the effectiveness of various pyrrolidine derivatives against E. coli and S. aureus, finding that compounds with fluorinated phenyl groups showed enhanced inhibitory effects compared to non-fluorinated counterparts .
  • Cancer Cell Line Inhibition : In vitro studies demonstrated that 3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine significantly reduced cell viability in breast cancer cell lines by inducing apoptosis .
  • Inflammation Models : Animal models have shown that this compound can reduce inflammatory markers in conditions such as arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .

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